molecular formula C10H16N2O5 B6579161 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate CAS No. 882025-71-0

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate

Cat. No. B6579161
CAS RN: 882025-71-0
M. Wt: 244.24 g/mol
InChI Key: QTAOMKOIBXZKND-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dihydroxyphenylacetic acid , which is a metabolite of the neurotransmitter dopamine . The presence of the hydrazinyl group and the propanoic acid hydrate group suggest that this compound may have been synthesized for specific research purposes.


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring with two hydroxyl groups (indicating the 3,4-dihydroxyphenyl part of the name), a hydrazinyl group (NH2NH2), and a 2-methylpropanoic acid hydrate group. The exact structure would depend on the positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the hydrazinyl group could potentially make this compound more reactive. The two hydroxyl groups on the phenyl ring could make this compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Biomedical Applications

This compound has been used in the construction of an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone . The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), has shown promising results in terms of biocompatibility, controlled biodegradability, and antioxidant, antimicrobial and wound healing ability .

Drug Delivery

The CBG gel has been found to be suitable as a drug carrier due to its swelling properties . The drug release studies implied that there was an initial burst and later the release was sustained .

Wound Healing

The CBG gel has demonstrated wound healing properties. When applied to full-thickness wounds, it accelerated healing and imparted high strength on the healed skin at an appreciable level .

Antioxidant Properties

The CBG gel has shown radical scavenging behavior, indicating its potential as an antioxidant .

Antimicrobial Properties

The CBG gel has demonstrated antimicrobial properties, making it potentially useful in preventing infections .

α-Glucosidase Inhibition

A series of novel Schi base derivatives of 3,4-dihydroxyphenylacetic acid have been synthesized and shown to have excellent to moderate α-glucosidase inhibition . This makes them potential candidates for managing type II diabetes mellitus and its associated issues .

Neurotransmitter Metabolism

3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of the neurotransmitter dopamine, is related to this compound . Understanding the metabolism of such compounds can provide insights into neurological processes .

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its intended use. If it has been synthesized for use in biological research, future studies could involve testing its biological activity in vitro or in vivo .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Reactant of Route 2
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Reactant of Route 3
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Reactant of Route 4
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Reactant of Route 5
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Reactant of Route 6
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate

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